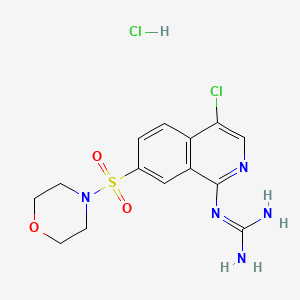
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride
Description
Properties
Molecular Formula |
C14H17Cl2N5O3S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN5O3S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20;/h1-2,7-8H,3-6H2,(H4,16,17,18,19);1H |
InChI Key |
LZCYTJFZWSPVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves several steps, starting with the preparation of the isoquinoline core. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts, S-methylisothioureas, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted isoquinolines, sulfoxides, sulfones, and various guanidine derivatives.
Scientific Research Applications
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . Additionally, the compound may inhibit certain enzymes or interfere with electron transport, contributing to its biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
4,7-Dichloroquinoline: Known for its use in the synthesis of various pharmaceuticals.
Morpholinosulfonyl derivatives: These compounds are studied for their potential biological activities and synthetic applications.
Guanidine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


